molecular formula C16H15N3O4S B2388164 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448035-23-1

2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2388164
CAS No.: 1448035-23-1
M. Wt: 345.37
InChI Key: VZKYVKPHNQBAJI-UHFFFAOYSA-N
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Description

2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and a benzamide moiety.

Preparation Methods

The synthesis of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the coupling of a pyridine derivative with a sulfonamide, followed by the addition of a but-2-yn-1-yl group and subsequent reaction with benzamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to certain proteins, thereby modulating biological pathways. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential in therapeutic applications.

Comparison with Similar Compounds

When compared to similar compounds, 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide stands out due to its unique combination of functional groups. Similar compounds include:

    Pyridine derivatives: These compounds share the pyridine ring but may lack the sulfonamide or benzamide groups.

    Sulfonamides: These compounds contain the sulfonamide group but differ in other structural aspects.

    Benzamides: These compounds have the benzamide moiety but may not include the pyridine or sulfonamide groups. The uniqueness of this compound lies in its multi-functional structure, which allows for diverse applications and interactions in various fields.

Properties

IUPAC Name

2-[4-(pyridin-3-ylsulfonylamino)but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c17-16(20)14-7-1-2-8-15(14)23-11-4-3-10-19-24(21,22)13-6-5-9-18-12-13/h1-2,5-9,12,19H,10-11H2,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKYVKPHNQBAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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